REACTION_SMILES
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[Al+3:2].[Br:12][CH2:13][CH2:14][C:15](=[O:16])[Cl:17].[Br:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1.[Cl-:1].[Cl-:3].[Cl-:4]>>[Br:5][c:6]1[cH:7][cH:8][c:9]([C:15]([CH2:14][CH2:13][Br:12])=[O:16])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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O=C(CCBr)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |